molecular formula C25H25Cl3N2O2 B12965168 2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one

2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one

Cat. No.: B12965168
M. Wt: 491.8 g/mol
InChI Key: BVAFXYLOMKSWHX-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: Starting from ethylenediamine and a suitable dihaloalkane.

    Substitution reactions: Introducing the 2,4-dichlorophenyl and naphthalen-2-ylmethoxy groups through nucleophilic substitution reactions.

    Chlorination: Adding the chloro group to the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.

    Reduction: Reduction reactions could target the chloro groups or the carbonyl group.

    Substitution: The aromatic rings and the piperazine ring can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-4-(naphthalen-2-ylmethyl)piperazine: Similar structure but lacks the ethanone moiety.

    2-Chloro-1-(4-(2-(2,4-dichlorophenyl)ethyl)piperazin-1-yl)ethan-1-one: Similar but without the naphthalen-2-ylmethoxy group.

Uniqueness

The unique combination of functional groups in 2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one may confer specific properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C25H25Cl3N2O2

Molecular Weight

491.8 g/mol

IUPAC Name

2-chloro-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C25H25Cl3N2O2/c26-15-25(31)30-11-9-29(10-12-30)16-24(22-8-7-21(27)14-23(22)28)32-17-18-5-6-19-3-1-2-4-20(19)13-18/h1-8,13-14,24H,9-12,15-17H2

InChI Key

BVAFXYLOMKSWHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3)C(=O)CCl

Origin of Product

United States

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